4-Hexoxy-3-iodo-5-methoxybenzaldehyde
Description
4-Hexoxy-3-iodo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a hexyl ether (hexoxy) group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position. The hexoxy group enhances lipophilicity, while the iodine substituent introduces unique electronic and steric effects, distinguishing it from non-halogenated or shorter-chain analogs .
Properties
IUPAC Name |
4-hexoxy-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO3/c1-3-4-5-6-7-18-14-12(15)8-11(10-16)9-13(14)17-2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXRUVVBWQPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1I)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to an iodo group using diazotization followed by the Sandmeyer reaction.
Alkylation: The hexyloxy group is introduced via alkylation.
Formylation: Finally, the formyl group is introduced to obtain the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-(Hexyloxy)-3-iodo-5-methoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological molecules through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Substituent Effects: Alkoxy Chain Length
- 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4) :
- 4-Hexyloxy-3-methoxybenzaldehyde :
- Substituents: Hexyloxy (C₆H₁₃O) at 4-position, methoxy (OCH₃) at 3-position.
- The absence of iodine simplifies electronic interactions, favoring electrophilic substitution at the aromatic ring. This compound is structurally characterized by X-ray crystallography, confirming planar geometry and intermolecular hydrogen bonding .
Halogen Substituent Comparisons
- 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde, CAS 5438-36-8): Substituents: Hydroxy (-OH) at 4-position, iodine at 3-position, methoxy at 5-position. The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents.
- 4-Butoxy-3-chloro-5-methoxybenzaldehyde :
Methyl vs. Methoxy Derivatives
- 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6) :
- 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) :
Key Properties
*Estimated data based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
